4-Cyanophenylboronic acid CAS number
4-Cyanophenylboronic acid CAS number
An In-Depth Technical Guide to 4-Cyanophenylboronic Acid
CAS Number: 126747-14-6
This technical guide provides a comprehensive overview of 4-Cyanophenylboronic acid, a versatile chemical intermediate for researchers, scientists, and professionals in drug development and materials science. It covers the compound's physicochemical properties, synthesis, key applications, experimental protocols, and safety information.
Physicochemical and Safety Data
4-Cyanophenylboronic acid, also known as 4-cyanobenzeneboronic acid, is a white to off-white crystalline solid.[1] It is a key building block in organic synthesis, primarily utilized for its ability to participate in palladium-catalyzed cross-coupling reactions.[2][3]
Properties and Specifications
The fundamental properties of 4-Cyanophenylboronic acid are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 126747-14-6 | [4][5][6] |
| Molecular Formula | C₇H₆BNO₂ | [4][6] |
| Molecular Weight | 146.94 g/mol | [4][6][7] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | >300 °C or >350 °C (lit.) | [4][6][8] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [8] |
| Purity | ≥95% - >98% | [2] |
| Synonyms | (4-Cyanophenyl)boronic acid, p-cyanophenylboronic acid | [6][9] |
Safety and Handling
4-Cyanophenylboronic acid is classified as an irritant and requires careful handling in a laboratory setting.[8][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn.[11][12]
| Hazard Category | GHS Information | Citation(s) |
| Signal Word | Warning | [12] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [12] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) | [11] |
| Storage | Keep refrigerated (Store below 4°C / 39°F) in a dry, well-ventilated place with the container tightly closed. | [10][12] |
| First Aid (Eyes) | Immediately flush with running water for at least 15-20 minutes. | [6][10] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [10] |
Synthesis and Experimental Protocols
The compound's utility stems from its straightforward synthesis and predictable reactivity in subsequent reactions.
Synthesis of 4-Cyanophenylboronic Acid
A common laboratory-scale synthesis starts from 4-bromobenzonitrile.[4][13] The workflow involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.
Detailed Protocol:
-
Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous tetrahydrofuran (THF, 1.1 L) at room temperature.[13]
-
Cool the solution to approximately -100°C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).[4][13]
-
Slowly add a 1.6 M solution of n-butyllithium in hexane (0.567 mol) over 15 minutes, ensuring the internal temperature remains below -93°C.[4][13]
-
Stir the mixture for a short period before adding triisopropyl borate.
-
Allow the reaction to warm to -20°C and then quench by carefully adding 2N hydrochloric acid.[14]
-
Once at room temperature, separate the organic layer. Neutralize the aqueous layer to pH ~7 with NaOH solution and extract with an organic solvent like ethyl acetate.[14]
-
Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13][14]
-
Purify the solid by recrystallization or by an acid/base wash procedure to obtain pure 4-Cyanophenylboronic acid as a white powder.[4][13]
Suzuki-Miyaura Cross-Coupling
4-Cyanophenylboronic acid is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[2][9] This reaction couples the boronic acid with an organic halide or triflate, catalyzed by a palladium(0) complex.[15][16]
General Protocol:
-
To a reaction flask, add the aryl halide (1.0 eq), 4-Cyanophenylboronic acid (1.0-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[17]
-
Add a suitable solvent system, which can be aqueous (e.g., H₂O), organic (e.g., toluene, dioxane), or biphasic.[17][18]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[15]
-
Under positive inert gas pressure, add the palladium catalyst (e.g., PdCl₂, Pd(PPh₃)₄, or Pd/BC, 0.05-5 mol%).[17][19] Ligands such as triphenylphosphine (PPh₃) may also be required.[19]
-
Heat the reaction mixture (typically 80-100°C) with stirring for the required time (e.g., 3.5-24 hours), monitoring progress by TLC or GC-MS.[15][17][19]
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[17]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.[17]
-
Purify the crude product via column chromatography or recrystallization to yield the desired biaryl compound.[17]
Applications in Research and Development
The unique structure of 4-Cyanophenylboronic acid, featuring both a reactive boronic acid and an electron-withdrawing cyano group, makes it invaluable in pharmaceuticals and materials science.[2][3]
Drug Discovery and Medicinal Chemistry
Boronic acids are increasingly recognized in medicinal chemistry for their unique biological activities and as synthetic intermediates.[20] 4-Cyanophenylboronic acid serves as a crucial precursor for a range of therapeutic candidates.
| Therapeutic Target/Class | Application / Use | Citation(s) |
| BACE1 Inhibitors | Used in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease. | [4] |
| Tpl2 Kinase Inhibitors | A building block for synthesizing inhibitors of Tpl2 kinase, which is involved in inflammatory pathways. | [4][21] |
| P2X7 Antagonists | Precursor for developing antagonists of the P2X7 receptor, a target for treating chronic pain and inflammation. | [4][21] |
| Thrombin Receptor Antagonists | Employed in the preparation of himbacine analogs, which act as potential antiplatelet agents. | [4][21] |
| Antimalarial Compounds | Utilized in Suzuki cross-coupling reactions to create novel 3,5-diaryl-2-aminopyridines with antimalarial activity. | [4][21] |
| Deoxyuridine Derivatives | Serves as a reagent in the synthesis of modified nucleosides. | [4][21] |
Advanced Materials Science
The compound is a key monomer for creating high-performance organic materials where tailored electronic and optical properties are essential.[2] The rigid cyanophenyl unit can be incorporated into polymer backbones to influence conductivity, thermal stability, and fluorescence.[2][3]
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): Used to synthesize conjugated polymers and small molecules that form the emissive layers in next-generation displays.[2]
-
Organic Semiconductors: A building block for materials used in organic field-effect transistors (OFETs) and other electronic devices.[2]
-
Functional Polymers: The integration of the cyanophenyl moiety can significantly alter the dielectric and optical properties of polymers.[2]
References
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- 15. youtube.com [youtube.com]
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